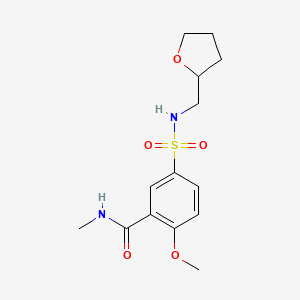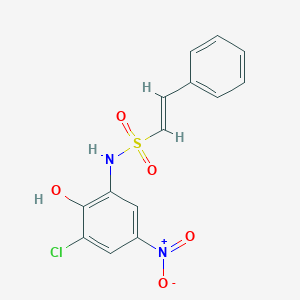![molecular formula C16H9F5N2OS B5438458 (4E)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one](/img/structure/B5438458.png)
(4E)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one is a complex organic compound characterized by its unique structure, which includes a pyrazolone core substituted with a pentafluorophenyl group and a methylthiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one typically involves a multi-step process. One common route starts with the preparation of the pyrazolone core, followed by the introduction of the pentafluorophenyl group and the methylthiophene moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the condensation of the intermediate compounds under controlled temperature and pressure to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in the production process.
化学反応の分析
Types of Reactions
(4E)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentafluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further characterized using spectroscopic techniques.
科学的研究の応用
(4E)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism by which (4E)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
類似化合物との比較
Similar Compounds
- (4E)-5-methyl-4-[(3-thiophen-2-yl)methylidene]-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one
- (4E)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]-2-phenylpyrazol-3-one
Uniqueness
Compared to similar compounds, (4E)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one is unique due to the presence of both the pentafluorophenyl group and the methylthiophene moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.
特性
IUPAC Name |
(4E)-5-methyl-4-[(3-methylthiophen-2-yl)methylidene]-2-(2,3,4,5,6-pentafluorophenyl)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F5N2OS/c1-6-3-4-25-9(6)5-8-7(2)22-23(16(8)24)15-13(20)11(18)10(17)12(19)14(15)21/h3-5H,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIWMXUTKADPCY-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=NN(C2=O)C3=C(C(=C(C(=C3F)F)F)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/2\C(=NN(C2=O)C3=C(C(=C(C(=C3F)F)F)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F5N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(ethylthio)-5-(4-methoxyphenyl)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5438380.png)
![4-(aminosulfonyl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B5438386.png)
![(2E)-3-(4-Chlorophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile](/img/structure/B5438391.png)
![4-(3-carboxypiperazin-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5438392.png)
![N-(2-hydroxyethyl)-N-propyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]isoxazole-3-carboxamide](/img/structure/B5438402.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5438411.png)
![N-[2-(acetylamino)phenyl]-4-(prop-2-yn-1-yloxy)benzamide](/img/structure/B5438419.png)
![(3aS,6aR)-5-(2-methyl-5-propylpyrazole-3-carbonyl)-3-oxo-2,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-6a-carboxylic acid](/img/structure/B5438423.png)
![(3S*,5R*)-1-benzyl-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5438428.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5438449.png)


![3-[(2-CHLOROANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B5438474.png)
